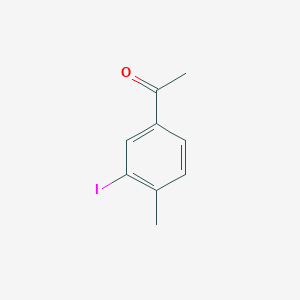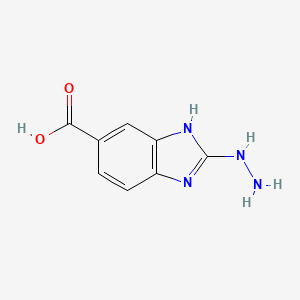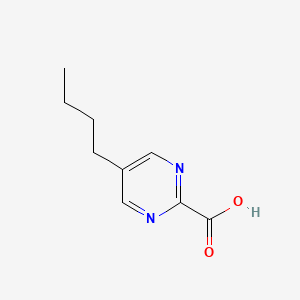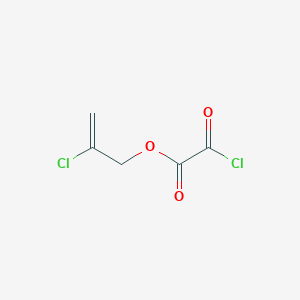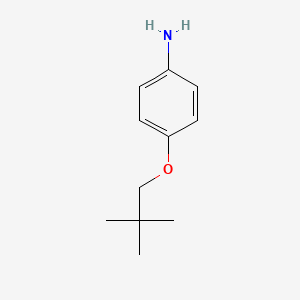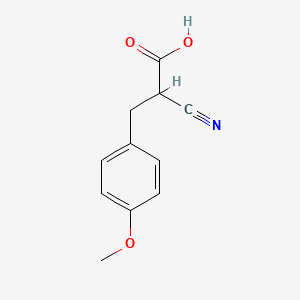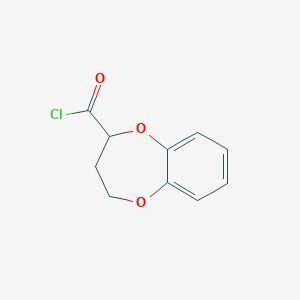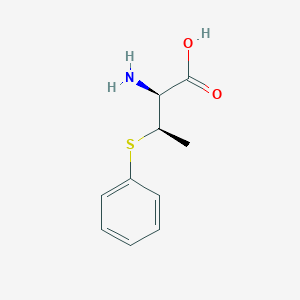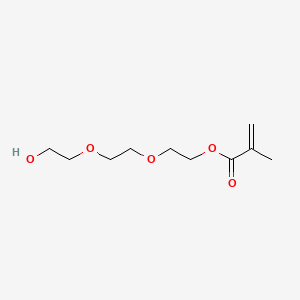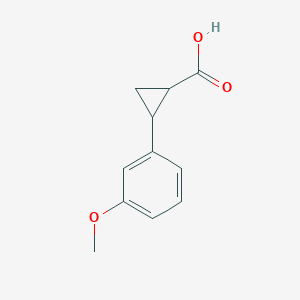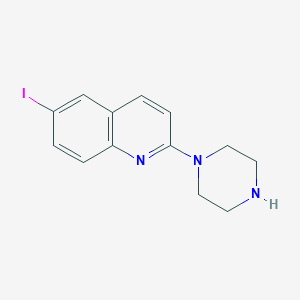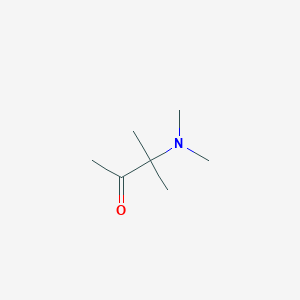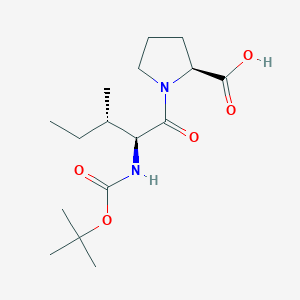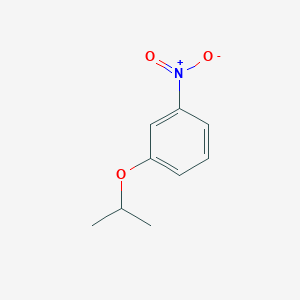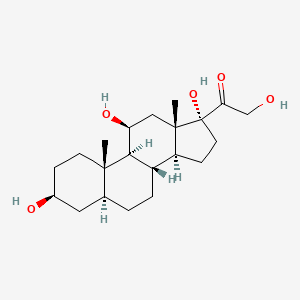
Allopregnane-3beta,11beta,17alpha,21-tetrol-20-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3b-Allotetrahydrocortisol, also known as reichstein's substance V, belongs to the class of organic compounds known as 21-hydroxysteroids. These are steroids carrying a hydroxyl group at the 21-position of the steroid backbone. 3b-Allotetrahydrocortisol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. 3b-Allotetrahydrocortisol has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, 3b-allotetrahydrocortisol is primarily located in the membrane (predicted from logP) and cytoplasm.
Wissenschaftliche Forschungsanwendungen
Steroid Metabolism and Sex Inversion in Fish
The compound plays a role in steroid metabolism, especially in the context of sex inversion in fish. A study on the grouper (Epinephelus coioides) revealed that during 17alpha-methyltestosterone-induced female-to-male sex inversion, there's a shift in steroidogenic enzyme activities. This shift leads to the synthesis of metabolites like 5beta-pregnan-3beta,17alpha,20beta,21alpha-tetrol, potentially involved in regulating sex inversion (Lee, Lam, & Tan, 2002).
Liver Metabolism of Corticosteroids
Another aspect of its application is in understanding corticosteroid metabolism in the liver. Research dating back to 1954 identified metabolites like allopregnan-3β,17α,20β,21-tetrol-11-one during the metabolism of cortisone in rat liver, shedding light on corticosteroid pathways in the liver (Caspi & Hechter, 1954).
Synthesis of Labeled Steroids for Metabolism Studies
The synthesis of deuterium-labeled tetrahydrocortisol, including compounds like 3alpha,11beta,17alpha,21-tetrahydroxy-5beta-pregnan-20-one, has been crucial for studying cortisol metabolism in humans. This research provides insights into steroid metabolism and its implications for various physiological processes (Furuta et al., 1999).
Neurosteroid Modulation and GABA Receptors
The compound also has significance in neuroscience, particularly in modulating the effect of GABA on the GABA-A receptor. A study highlighted the role of neurosteroids like allopregnane-3beta,11beta,17alpha,21-tetrol-20-one in potentially countering the negative action of allopregnanolone, a related neurosteroid, suggesting their potential as pharmacological agents (Strömberg et al., 2006).
Therapeutic Potential in Neurogenesis and Alzheimer's Disease
Research has also explored its therapeutic potential in promoting neurogenesis, particularly in the context of Alzheimer's disease. Allopregnanolone, a related compound, has been shown to significantly increase the proliferation of neuroprogenitor cells, suggesting that allopregnane-3beta,11beta,17alpha,21-tetrol-20-one and its derivatives could be beneficial in neuroregenerative therapies (Brinton & Wang, 2006).
Eigenschaften
CAS-Nummer |
651-43-4 |
|---|---|
Produktname |
Allopregnane-3beta,11beta,17alpha,21-tetrol-20-one |
Molekularformel |
C21H34O5 |
Molekulargewicht |
366.5 g/mol |
IUPAC-Name |
2-hydroxy-1-[(3S,5S,8S,9S,10S,11S,13S,14S,17R)-3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H34O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-16,18,22-24,26H,3-11H2,1-2H3/t12-,13-,14-,15-,16-,18+,19-,20-,21-/m0/s1 |
InChI-Schlüssel |
AODPIQQILQLWGS-VSJLKEFSSA-N |
Isomerische SMILES |
C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O)O |
SMILES |
CC12CCC(CC1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)O |
Kanonische SMILES |
CC12CCC(CC1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)O |
melting_point |
244.5 °C 215°C |
Andere CAS-Nummern |
651-43-4 |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



